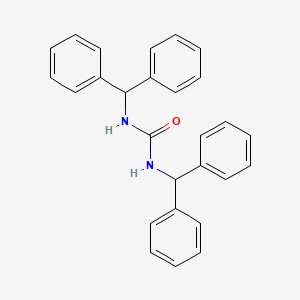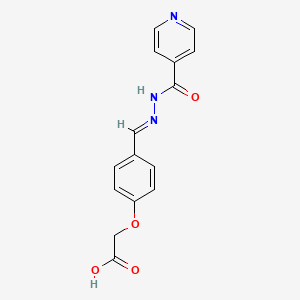
Urea, N,N'-bis(diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-bis(diphenylmethyl)- is a derivative of urea where both nitrogen atoms are substituted with diphenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’-bis(diphenylmethyl)-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of diphenylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with another equivalent of diphenylmethylamine to yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Analyse Chemischer Reaktionen
Types of Reactions: Urea, N,N’-bis(diphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketones, while reduction may produce diphenylmethylamines .
Wissenschaftliche Forschungsanwendungen
Urea, N,N’-bis(diphenylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to protein denaturation and stabilization.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which Urea, N,N’-bis(diphenylmethyl)- exerts its effects involves its ability to form hydrogen bonds and van der Waals interactions with other molecules. This allows it to interact with proteins and other biological molecules, leading to changes in their structure and function. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(diphenylmethyl)urea: Similar in structure but with different substituents on the nitrogen atoms.
N,N’-Diarylureas: These compounds have aryl groups instead of diphenylmethyl groups.
N,N’-Dialkylureas: These compounds have alkyl groups instead of diphenylmethyl groups
Uniqueness: Urea, N,N’-bis(diphenylmethyl)- is unique due to the presence of diphenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
6744-64-5 |
|---|---|
Molekularformel |
C27H24N2O |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1,3-dibenzhydrylurea |
InChI |
InChI=1S/C27H24N2O/c30-27(28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H2,28,29,30) |
InChI-Schlüssel |
ZZKRJFDSNNESMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chlorophenyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11977130.png)

![Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11977161.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11977166.png)
![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977196.png)

![6-[(5Z)-5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11977203.png)


